molecular formula C11H11ClO5S B2450991 Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1058713-16-8

Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B2450991
CAS RN: 1058713-16-8
M. Wt: 290.71
InChI Key: VEEPMWPOOQQMAE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is likely a synthetic organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . The chlorosulfonyl group attached to the benzofuran ring could make this compound highly reactive .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through chlorosulfonation reactions . This involves the reaction of a suitable precursor with chlorosulfonic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures are often solid at room temperature . They might also be sensitive to moisture due to the presence of the chlorosulfonyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is utilized in the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, achieved through one-pot reactions with various substituted salicylaldehydes, indicating its versatility in chemical synthesis (Gao, Liu, Jiang, & Li, 2011).
  • The compound demonstrates isomerization properties under UV light, as observed in ethyl 5-phenylazo-benzofuran-2-carboxylate, which undergoes cis/trans isomerization in methanol (Shen Yong-jia, 2010).
  • It is involved in the preparation of complex compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, indicating its role in multistep synthetic pathways (Kiely, 1991).

Molecular Structure and Analysis

  • Investigations into its structural properties reveal insights into molecular interactions and crystal structures. For instance, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate showcases aromatic π–π interactions and hydrogen bonding, contributing to our understanding of molecular interactions (Choi, Seo, Son, & Lee, 2009).

Applications in HPLC and Quality Control

  • High-Performance Liquid Chromatography (HPLC) methods have been developed for determining ethyl derivatives of benzofuran, like (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate, during synthesis. This highlights its importance in analytical chemistry for quality control (Fen, 2010).

Synthesis of Complex Organic Molecules

  • The compound is key in the synthesis of diverse organic molecules. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and analyzed using X-ray diffraction, adding to the field of organic chemistry (Marjani, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of the chlorosulfonyl group with other compounds .

Safety and Hazards

Compounds with chlorosulfonyl groups can be hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling such compounds.

properties

IUPAC Name

ethyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5S/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPMWPOOQQMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate

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